molecular formula C9H10F3N B1623640 N,N-dimethyl-3-(trifluoromethyl)aniline CAS No. 329-00-0

N,N-dimethyl-3-(trifluoromethyl)aniline

Cat. No.: B1623640
CAS No.: 329-00-0
M. Wt: 189.18 g/mol
InChI Key: UYKRFRIIVXQIHO-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(trifluoromethyl)aniline, also known as m-Trifluoromethyl-N,N-dimethylaniline, is an organic compound . It is a derivative of 3-(Trifluoromethyl)aniline, one of the three isomers of trifluoromethylaniline . These compounds are classified as aromatic amines and are typically colorless liquids .


Synthesis Analysis

The synthesis of this compound involves a solution of m-trifluoromethylaniline and trimethyl phosphate added to a round-bottomed flask . Another synthesis method involves the bromination of aromatic amines .


Molecular Structure Analysis

The molecular formula of this compound is C9H10F3N . The structure includes a trifluoromethyl group attached to an aniline ring, which is further substituted with two methyl groups attached to the nitrogen atom .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be brominated to produce 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . It can also react with trifluoroacetic anhydride for chemical derivatization .


Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 228 degrees Celsius and a specific gravity of 1.19 . The refractive index is 1.48 .

Scientific Research Applications

1. Polymer Chemistry

N,N-dimethyl-3-(trifluoromethyl)aniline plays a role in the field of polymer chemistry. It has been studied in the context of epoxy networks involving reactions with various anilines, influencing the extent of cyclization and structural features of the polymers. This research is significant for understanding and developing new materials with specific properties (Johncock et al., 1991).

2. Fluorescence-Based Applications

In another study, a derivative of this compound demonstrated unusual fluorescence intensification with temperature changes, suggesting its potential use as a ratiometric fluorescent thermometer. This application is important for temperature sensing in various scientific and industrial processes (Cao et al., 2014).

3. Organic Synthesis and Catalysis

The compound has been investigated in the context of organic synthesis, particularly in the construction of quinolines. This research is relevant for the development of new methods in synthetic chemistry, potentially leading to the synthesis of biologically active compounds or materials (Wan et al., 2017).

4. Atmospheric Chemistry

Studies have also focused on the atmospheric reactions of compounds like this compound, contributing to our understanding of air pollution and environmental chemistry. These findings are crucial for environmental monitoring and designing strategies to mitigate air pollution (Atkinson et al., 1987).

5. Materials Science

In materials science, this compound derivatives have been used in the synthesis of liquid crystals, contributing to the development of new materials with specific electronic or optical properties. This research is valuable for advancing technologies in displays and other electronic devices (Miyajima et al., 1995).

Safety and Hazards

N,N-dimethyl-3-(trifluoromethyl)aniline is classified as a combustible liquid (H227) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . It should be stored in a well-ventilated place and kept cool .

Properties

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13(2)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKRFRIIVXQIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415934
Record name N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-00-0
Record name N,N-dimethyl-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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